molecular formula C8H4BrIN2O2 B1292528 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid CAS No. 885523-77-3

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

Numéro de catalogue B1292528
Numéro CAS: 885523-77-3
Poids moléculaire: 366.94 g/mol
Clé InChI: FBUJAALZKMKCAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H3BrIN2O2 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .


Synthesis Analysis

The synthesis of indazole derivatives, including “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid”, often involves transition metal-catalyzed reactions and reductive cyclization reactions .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” includes a bromine atom at the 6th position and an iodine atom at the 3rd position of the indazole ring . The carboxylic acid group is attached at the 4th position .


Chemical Reactions Analysis

Indazole derivatives, including “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in cyclization processes, which are greatly affected by the presence of hydrogen bonds .


Physical And Chemical Properties Analysis

“6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” is a solid compound . It has a molecular weight of 322.93 . The compound is likely to be highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Anticancer Activity

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The assessment is typically conducted using the MTT reduction assay to determine the viability of cancer cells .

Antiangiogenic Properties

Some derivatives of this compound have demonstrated significant antiangiogenic activities. They have been tested against proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, and EGF. This suggests a potential role in hindering tumor growth and metastasis by inhibiting the formation of new blood vessels that supply the tumor .

Antioxidant Effects

The indazole derivatives are also screened for their antioxidant properties. They are evaluated for their ability to scavenge free radicals like DPPH, hydroxyl, and superoxide radicals. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

Synthesis of Novel Compounds

The core structure of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is used in the synthesis of novel compounds with potential medicinal applications. These include a variety of amide derivatives that are further tested for their biological activities .

Molecular Docking Studies

In silico molecular docking studies are conducted to understand the interaction between the indazole derivatives and target proteins. This helps in elucidating the structural basis behind the observed biological effects, such as anti-TNFα activity, which is important in inflammatory processes .

Development of Synthetic Approaches

Recent research has focused on developing new synthetic approaches to indazoles, including those with the 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid moiety. These methods aim to improve yields, reduce byproducts, and enhance the overall efficiency of the synthesis process .

Orientations Futures

The future research directions for “6-Bromo-3-iodo-1H-indazole-4-carboxylic acid” and other indazole derivatives could involve further exploration of their biological activities and potential applications in drug development . Their synthesis methods could also be optimized for large-scale production .

Propriétés

IUPAC Name

6-bromo-3-iodo-2H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUJAALZKMKCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646400
Record name 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885523-77-3
Record name 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.